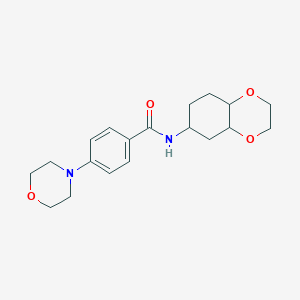
4-(morpholin-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(morpholin-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a chemical compound known for its unique structure and diverse applications in scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Octahydrobenzo[b][1,4]dioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the octahydrobenzo[b][1,4]dioxin ring.
Attachment of the Benzamide Group: The benzamide group is introduced through a condensation reaction between an amine and a benzoyl chloride derivative.
Introduction of the Morpholine Ring: The morpholine ring is incorporated via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis in a controlled manner.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and product consistency.
化学反应分析
Types of Reactions
4-(morpholin-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
4-(morpholin-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a candidate for drug development, particularly in the areas of cancer treatment and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of 4-(morpholin-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes, thereby affecting metabolic pathways.
Receptor Binding: Interacting with cellular receptors to modulate signal transduction pathways.
Molecular Pathways: Influencing various molecular pathways involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
4-(morpholin-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-morpholino-N-(cyclohexyl)benzamide: Lacks the octahydrobenzo[b][1,4]dioxin moiety, resulting in different chemical properties and applications.
4-morpholino-N-(tetrahydrobenzo[b][1,4]dioxin-6-yl)benzamide: Contains a tetrahydrobenzo[b][1,4]dioxin ring instead of an octahydrobenzo[b][1,4]dioxin ring, leading to variations in reactivity and biological activity.
属性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-19(20-15-3-6-17-18(13-15)25-12-11-24-17)14-1-4-16(5-2-14)21-7-9-23-10-8-21/h1-2,4-5,15,17-18H,3,6-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQXZQNAAUGYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC=C(C=C3)N4CCOCC4)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
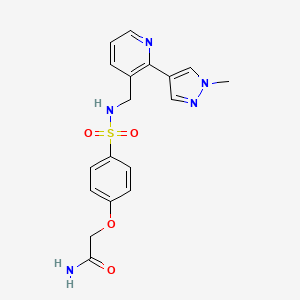
![Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2795820.png)
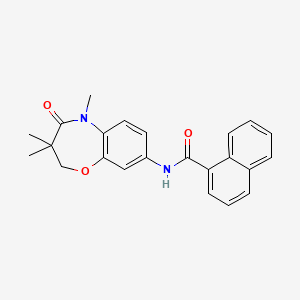
![Methyl (E)-4-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-4-oxobut-2-enoate](/img/structure/B2795826.png)
![Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate](/img/structure/B2795828.png)
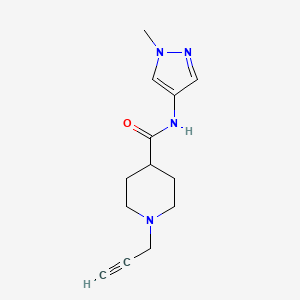
![(1R,5R)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B2795831.png)
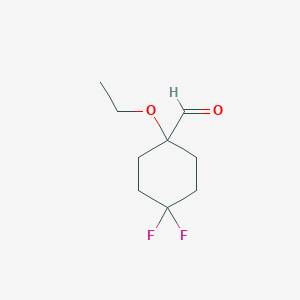
![1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidine-3-carboxylic acid](/img/structure/B2795833.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2795835.png)
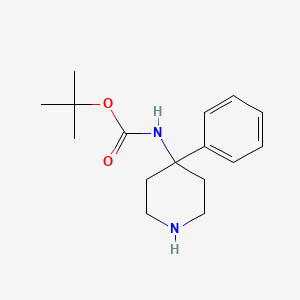
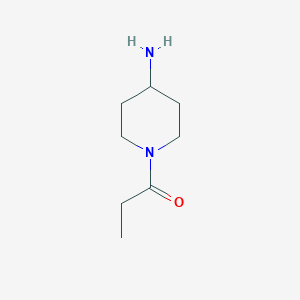
![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2795841.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2795842.png)
